NMS-P118 is a potent, orally available, and highly selective inhibitor of the nuclear protein poly(ADP-ribose) polymerase-1 (PARP-1) enzyme. It exhibits significant selectivity for PARP-1 over its closest isoform, PARP-2. This selectivity is a key characteristic of NMS-P118 and is a major focus of research due to its potential to mitigate toxicities associated with the cross-inhibition of PARP-2.
NMS-P118 is a highly selective inhibitor of poly (ADP-ribose) polymerase-1, commonly referred to as PARP-1. It is designed to enhance the efficacy of cancer therapies by selectively targeting PARP-1 while minimizing effects on its closely related isoform, PARP-2. The compound has demonstrated significant potential in preclinical studies, showcasing its ability to potentiate both chemotherapeutic agents and radiotherapy. NMS-P118 is characterized by its favorable pharmacokinetic profiles, making it an attractive candidate for cancer treatment.
NMS-P118 was developed through high-throughput screening and subsequent structure-based design methodologies. It belongs to the class of small-molecule inhibitors targeting PARP enzymes, which play critical roles in DNA repair mechanisms. Its chemical structure includes a 6-fluoro-3-oxo-2,3-dihydro-1H-isoindole core, which contributes to its binding affinity and selectivity for PARP-1 over PARP-2.
The synthesis of NMS-P118 involves several key steps that utilize organic chemistry techniques. The compound is synthesized through a multi-step process that includes the formation of the isoindole core followed by various substitutions to achieve the final structure.
The molecular structure of NMS-P118 can be described as follows:
Crystallographic data from studies indicate that NMS-P118 binds to PARP-1 with a binding free energy significantly stronger than that for PARP-2, highlighting its selectivity. Molecular dynamics simulations have provided insights into the conformational dynamics of the compound in complex with both PARP isoforms.
The reactions involved in the synthesis of NMS-P118 include:
The reactions are typically carried out under controlled conditions to optimize yields and minimize side products. Techniques such as chromatography are employed for purification.
NMS-P118 exerts its therapeutic effects primarily through competitive inhibition of PARP-1 activity. By binding to the enzyme's active site, it prevents the addition of poly (ADP-ribose) chains to target proteins involved in DNA repair processes. This inhibition leads to impaired DNA repair in cancer cells, particularly those deficient in homologous recombination repair mechanisms, rendering them more susceptible to DNA-damaging agents.
Molecular dynamics simulations have shown that NMS-P118 forms stable interactions with critical residues in PARP-1, such as Y889 and E763, which contribute to its strong binding affinity. The calculated binding free energy indicates that NMS-P118 binds approximately 3.04 kcal/mol stronger to PARP-1 compared to PARP-2, confirming its selectivity .
NMS-P118 is characterized by:
Key chemical properties include:
Relevant analyses have confirmed that NMS-P118 maintains its integrity under physiological conditions, making it suitable for in vivo applications .
NMS-P118 has significant potential applications in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: